Segoline A
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Overview
Description
Segoline A is a synthetic compound that belongs to the family of ergoline derivatives. It is a potent and selective agonist of dopamine D1 receptors and has been widely used in scientific research for its ability to stimulate the release of dopamine and other neurotransmitters in the brain. In
Scientific Research Applications
Alkaloid Discovery and Structure
Segoline A, an alkaloid isolated from marine organisms, has been a subject of interest in the field of natural product chemistry. A study highlighted the isolation of Segoline A from the Red Sea tunicate Eudistoma sp., emphasizing its unique benzo 1,6-diazaphenanthroline ring system. This compound's structure was determined through detailed spectroscopic data analysis, contributing significantly to the understanding of marine-derived alkaloids (Viracaoundin, Faure, Gaydou, & Aknin, 2001).
Bioinformatics and Data Analysis
In the realm of bioinformatics, Segoline A's structural information may contribute to advanced data analysis methods. For instance, the SegMine methodology in Orange4WS utilizes complex biological knowledge for semantic analysis of microarray data, potentially incorporating data on novel compounds like Segoline A for generating new biological hypotheses (Podpecan et al., 2011).
Pharmacological Research
While direct studies on Segoline A's pharmacological applications are limited, its structural and biological properties suggest potential in drug discovery and development. Research in ergot alkaloids, to which Segoline A is structurally related, demonstrates the significance of such compounds in medicinal chemistry, especially in designing drugs for neurological disorders (Tudzynski, Correia, & Keller, 2001).
Ecological Impact
Segoline A, being a marine-derived compound, also holds ecological importance. Studies on ecological processes often involve the analysis of natural compounds and their roles in ecosystems, providing insights into how substances like Segoline A may influence marine biodiversity and ecosystem dynamics (Fan et al., 2016).
properties
CAS RN |
117694-96-9 |
---|---|
Product Name |
Segoline A |
Molecular Formula |
C23H19N3O3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(16S,20S,23R)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione |
InChI |
InChI=1S/C23H19N3O3/c1-11-17-14-10-16(29-3)19-18-13(8-9-24-19)12-6-4-5-7-15(12)26(20(14)18)23(11,2)22(28)25-21(17)27/h4-11,17H,1-3H3,(H,25,27,28)/t11-,17+,23+/m1/s1 |
InChI Key |
ZOOFKNHZEAAAAK-AQFVUADLSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C3=C4C5=C(C=CN=C5C(=C3)OC)C6=CC=CC=C6N4[C@@]1(C(=O)NC2=O)C |
SMILES |
CC1C2C3=C4C5=C(C=CN=C5C(=C3)OC)C6=CC=CC=C6N4C1(C(=O)NC2=O)C |
Canonical SMILES |
CC1C2C3=C4C5=C(C=CN=C5C(=C3)OC)C6=CC=CC=C6N4C1(C(=O)NC2=O)C |
synonyms |
Segoline A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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